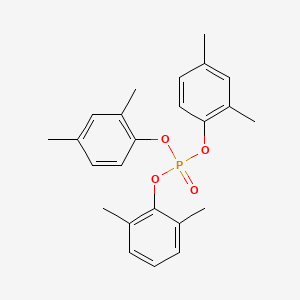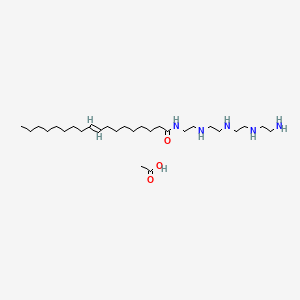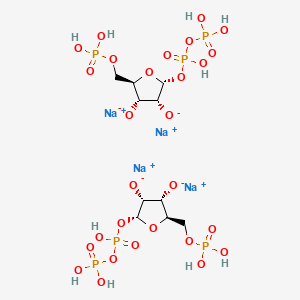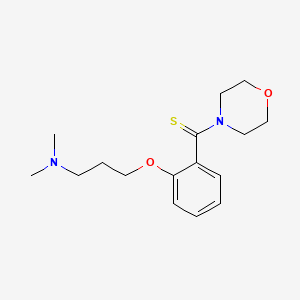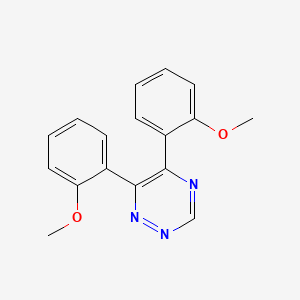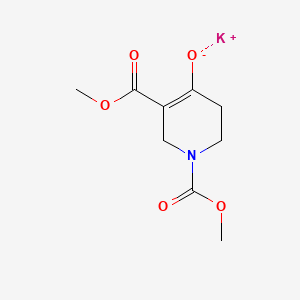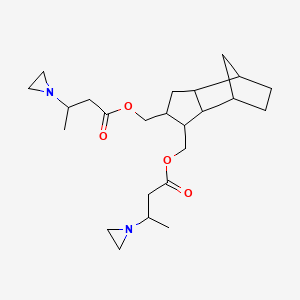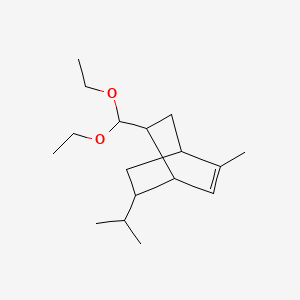![molecular formula C19H25N3O11S2 B12697301 (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid CAS No. 93919-36-9](/img/structure/B12697301.png)
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-ethenyl-1-azabicyclo[222]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid is a complex organic compound with a unique structure that combines a bicyclic azabicyclo octane moiety with a nitroquinoline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol typically involves multi-step organic reactions. The initial step often includes the formation of the azabicyclo octane structure, followed by the introduction of the ethenyl group. The nitroquinoline moiety is then synthesized separately and coupled with the azabicyclo octane derivative under specific conditions. The final step involves the addition of sulfuric acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted quinolines or oxidized azabicyclo octane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for investigating cellular processes and pathways.
Medicine
The compound has potential applications in medicine, particularly in the development of new therapeutic agents. Its unique structure and reactivity profile make it a candidate for drug discovery and development.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for the production of high-performance materials and advanced chemical products.
Wirkmechanismus
The mechanism of action of (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. The nitroquinoline moiety is particularly important for its biological activity, as it can participate in redox reactions and interact with nucleophilic sites in proteins and DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-aminoquinolin-4-yl)methanol: Similar structure but with an amino group instead of a nitro group.
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-hydroxyquinolin-4-yl)methanol: Similar structure but with a hydroxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in (5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol distinguishes it from its analogs. This functional group imparts unique reactivity and biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
93919-36-9 |
|---|---|
Molekularformel |
C19H25N3O11S2 |
Molekulargewicht |
535.5 g/mol |
IUPAC-Name |
(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(8-nitroquinolin-4-yl)methanol;sulfuric acid |
InChI |
InChI=1S/C19H21N3O3.2H2O4S/c1-2-12-11-21-9-7-13(12)10-17(21)19(23)15-6-8-20-18-14(15)4-3-5-16(18)22(24)25;2*1-5(2,3)4/h2-6,8,12-13,17,19,23H,1,7,9-11H2;2*(H2,1,2,3,4) |
InChI-Schlüssel |
ZYKWVBRBLRQCDC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1CN2CCC1CC2C(C3=C4C=CC=C(C4=NC=C3)[N+](=O)[O-])O.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




